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Compound of Interest

Compound Name: 2,2-Dimethyl-3-hexanone

Cat. No.: B1296249 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-
Dimethyl-3-hexanone (CAS No: 5405-79-8), a branched aliphatic ketone.[1][2] The document

is intended for researchers, scientists, and professionals in drug development, offering detailed

spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). It includes structured data tables, detailed experimental protocols, and a

logical workflow for spectroscopic analysis.

Molecular Structure:

IUPAC Name: 2,2-dimethylhexan-3-one[1][3]

Molecular Formula: C₈H₁₆O[1][2][3]

Molecular Weight: 128.21 g/mol [1][2][3]

Synonyms: tert-Butyl propyl ketone[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen

framework of an organic molecule.

¹H NMR Spectroscopic Data
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Proton NMR provides information about the number of different types of protons and their

neighboring environments. Protons adjacent to the carbonyl group are characteristically

deshielded and appear in the 2.0-2.5 ppm region.[4][5]

Chemical Shift (δ)
ppm

Integration Multiplicity Assignment

~2.4 2H Triplet (t) -CH₂- (C4)

~1.5 2H Sextet -CH₂- (C5)

~1.1 9H Singlet (s)
-C(CH₃)₃ (C1 & C2-

methyls)

~0.9 3H Triplet (t) -CH₃ (C6)

Note: Specific ppm values can vary slightly based on the solvent and spectrometer frequency.

¹³C NMR Spectroscopic Data
Carbon NMR reveals the number of unique carbon environments in the molecule. The carbonyl

carbon of a ketone is highly deshielded, typically appearing downfield around 200 ppm or

higher.[4]

Chemical Shift (δ) ppm Assignment

~215 C=O (C3)

~45 -C(CH₃)₃ (C2)

~35 -CH₂- (C4)

~26 -C(CH₃)₃ (C1 & C2-methyls)

~18 -CH₂- (C5)

~14 -CH₃ (C6)

Note: Specific ppm values can vary slightly based on the solvent and spectrometer frequency.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most

prominent feature in the IR spectrum of a ketone is the strong carbonyl (C=O) stretching

absorption. For aliphatic ketones, this peak typically appears in the range of 1700-1725 cm⁻¹.

[4]

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2960 Strong C-H stretch (sp³ aliphatic)

~1715 Strong C=O stretch (ketone)

~1465 Medium C-H bend (alkane)

~1365 Medium C-H bend (gem-dimethyl)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.[6] In the electron ionization (EI) mass spectrum of a ketone, a common

fragmentation pattern is the α-cleavage, where the bond between the carbonyl carbon and an

adjacent carbon is broken.[4]

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

128 Moderate [M]⁺ (Molecular Ion)

85 High
[M - C₃H₇]⁺ (Loss of propyl

radical)

57 Base Peak (100) [C(CH₃)₃]⁺ (tert-Butyl cation)

43 High [C₃H₇]⁺ (Propyl cation)

29 Moderate [C₂H₅]⁺ (Ethyl cation)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://sites.science.oregonstate.edu/~gablek/CH336/Chapter17/bare_ketonespec.htm
https://fiveable.me/organic-chemistry-ii/unit-1/mass-spectrometry-ms/study-guide/12bu6Au6d8xoPjBG
https://sites.science.oregonstate.edu/~gablek/CH336/Chapter17/bare_ketonespec.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: The base peak is the most intense peak in the spectrum and is assigned a relative

intensity of 100.

Experimental Protocols
NMR Spectroscopy Protocol
This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation: Weigh approximately 5-20 mg of the 2,2-Dimethyl-3-hexanone
sample. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g.,

chloroform-d, CDCl₃) in a small vial.[7] The deuterated solvent is crucial as it is "invisible" in

the ¹H NMR spectrum and is used for locking and shimming the spectrometer.[7]

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm

NMR tube. The solution height should be at least 50 mm from the bottom of the tube.[7]

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it

in the magnet.

Locking and Shimming: The spectrometer's software is used to "lock" onto the deuterium

signal of the solvent. The magnetic field homogeneity is then optimized through a process

called "shimming" to achieve high resolution.[7]

Acquisition: Set the desired experimental parameters for either ¹H or ¹³C NMR. This includes

the number of scans, pulse sequence, and spectral width. The spectrum is then acquired.

For ¹³C NMR, a larger number of scans is typically required due to the low natural

abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

generate the frequency-domain spectrum. Phase and baseline corrections are applied, and

the spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C).

IR Spectroscopy Protocol (Neat Liquid Film)
This protocol is suitable for analyzing pure liquid samples.[8]
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Plate Preparation: Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. If

necessary, clean the plates with a small amount of a volatile, non-polar solvent like acetone

and allow them to dry completely.[8][9]

Sample Application: Place a single drop of liquid 2,2-Dimethyl-3-hexanone onto the face of

one salt plate.[8][10]

Creating the Film: Place the second salt plate on top of the first, gently spreading the liquid

into a thin, uniform film between the plates.[8][10]

Mounting the Sample: Place the "sandwich" of salt plates into the sample holder of the FT-IR

spectrometer.[8]

Background Scan: Run a background spectrum with no sample in the beam path. This is to

subtract any signals from atmospheric CO₂ and water vapor.

Sample Scan: Acquire the IR spectrum of the 2,2-Dimethyl-3-hexanone sample. The

instrument measures the absorption of infrared radiation at different frequencies.[11]

Cleaning: After analysis, disassemble the plates, clean them thoroughly with an appropriate

solvent (e.g., acetone), and return them to the desiccator.[8]

Mass Spectrometry Protocol (Electron Ionization - EI)
This protocol describes a common method for analyzing volatile organic compounds.

Sample Introduction: A small amount of the liquid sample is introduced into the mass

spectrometer. This can be done via direct injection or, more commonly, through a gas

chromatograph (GC-MS) which separates components of a mixture before they enter the

mass spectrometer.

Vaporization: The sample is vaporized in a high vacuum, low-pressure environment.[12]

Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons

(typically 70 eV).[12][13] This process ejects an electron from the molecule, creating a

positively charged radical cation known as the molecular ion (M⁺).[12][14]
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Fragmentation: The high energy of the ionization process often causes the molecular ion to

be unstable, leading it to fragment into smaller, charged ions and neutral radicals.[14]

Acceleration: The positively charged ions are accelerated by an electric field into the mass

analyzer.[14]

Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).[6][14] In most cases, the charge (z) is

+1, so the m/z value is equivalent to the mass of the ion.[13]

Detection: A detector measures the abundance of ions at each m/z value, and a computer

generates a mass spectrum, which is a plot of relative intensity versus m/z.[13]

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for identifying an unknown organic

compound, such as 2,2-Dimethyl-3-hexanone, using the spectroscopic techniques discussed.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://fiveable.me/organic-chemistry-ii/unit-1/mass-spectrometry-ms/study-guide/12bu6Au6d8xoPjBG
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm
https://www.benchchem.com/product/b1296249?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: General Workflow for Spectroscopic Structure Elucidation
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Figure 1: General Workflow for Spectroscopic Structure Elucidation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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